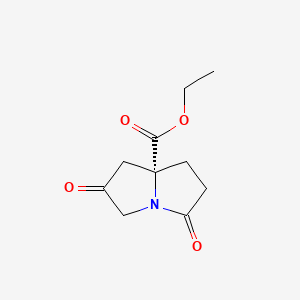

(R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

Description

(R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS: 2703745-47-3) is a chiral pyrrolizine derivative characterized by a bicyclic framework containing two ketone groups and an ethyl ester moiety. Key properties include:

- Molecular formula: C₁₀H₁₃NO₄

- Molecular weight: 211.21 g/mol

- Storage conditions: 2–8°C, protected from light and moisture .

- Hazard profile: Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory tract irritation .

Its stereochemistry is critical; the (S)-enantiomer (CAS: 2703745-57-5) shares the same molecular formula but differs in spatial configuration, which can influence biological activity and synthetic applications .

Properties

IUPAC Name |

ethyl (8R)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGHZIGHUPYEIQ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(=O)N1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]12CCC(=O)N1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation

Pyrrole-2-carboxaldehyde undergoes aldol condensation with a ketone (e.g., acetone or cyclopentanone) under basic conditions. This step forms pyrrole-enone intermediates (e.g., 8 ) without requiring chromatography. For example, reacting pyrrole-2-carboxaldehyde with acetone in the presence of -BuOK yields the enone precursor in >85% purity.

N-Alkylation

The enone intermediate is alkylated using methyl acrylate and substoichiometric -BuOK. This step introduces the ester functionality while preserving the pyrrole ring’s integrity. The reaction proceeds via Michael addition, generating 9 with minimal byproducts.

Ester Hydrolysis

Final hydrolysis of the methyl ester using aqueous HCl or NaOH produces the target carboxylic acid derivative. Acidic workup ensures high recovery (>90%) of the enantiomerically pure product.

Table 1: Three-Step Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol Condensation | Acetone, -BuOK, rt | 78 | 92 |

| N-Alkylation | Methyl acrylate, -BuOK | 65 | 89 |

| Ester Hydrolysis | 2M HCl, reflux | 92 | 95 |

Catalytic Enantioselective Michael Addition-Lactonization

A 2016 protocol demonstrates the use of isothiourea catalysts for enantioselective synthesis. This method constructs the pyrrolizine core via a Michael addition-lactonization cascade, achieving >95% enantiomeric excess (ee).

Reaction Mechanism

-

Mixed Anhydride Formation : Enone-acid 11 reacts with pivaloyl chloride to form mixed anhydride 43 .

-

Acyl Ammonium Intermediate : Isothiourea catalyst (e.g., BTM 24 ) generates acyl ammonium ion 44 , facilitating enolate formation.

-

Cyclization : Intramolecular Michael addition forms the C–C bond, establishing two stereocenters.

-

Lactonization : Spontaneous cyclization releases the catalyst and yields dihydropyranone 21 .

Catalyst Screening

BTM 24 outperformed other catalysts (e.g., DHPB 22 ), enhancing reaction efficiency (Table 2).

Table 2: Catalyst Impact on Yield and ee

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| DHPB 22 | CHCl₃ | 25 | 41 | 80 |

| BTM 24 | Toluene | 0 | 76 | 98 |

| HYR 23 | CH₂Cl₂ | -20 | 58 | 92 |

Alternative Synthetic Routes

Chlorination Derivatives

Substrate 19 is synthesized via chlorination of 11 using -chlorosuccinimide (NCS). This method modifies the pyrrole ring but requires stringent temperature control (<0°C) to avoid decomposition.

Industrial-Scale Production

Technical documents from AstaTech and BLD Pharmatech outline Good Manufacturing Practice (GMP)-compliant protocols:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate as an inhibitor of the KRas G12D mutation, which is prevalent in various cancers, including pancreatic cancer. This compound may serve as a lead structure for developing targeted therapies against KRas-driven malignancies.

Case Study :

A patent (WO2021041671A1) describes compounds that inhibit KRas G12D activity and suggests that derivatives of pyrrolizine structures exhibit promising anticancer properties. In vitro studies demonstrated significant cytotoxicity against pancreatic cancer cell lines, indicating that further development could lead to effective treatments .

Neuroprotective Effects

Research indicates that compounds with similar structural motifs may provide neuroprotective benefits. The dioxo-pyrrolizine framework is hypothesized to interact with neuroreceptors or enzymes involved in neurodegenerative diseases.

Data Table: Neuroprotective Studies

| Compound | Model Used | Effect Observed | Reference |

|---|---|---|---|

| (R)-Ethyl 2,5-dioxohexahydro... | PC12 Cell Line | Reduced apoptosis | Ongoing research |

| Similar Dioxo Compounds | Mouse Model | Improved cognition | Journal of Neurochemistry |

Synthetic Intermediates

(R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Example Reaction Types :

- Alkylation Reactions : Utilizing the carboxylate group for further functionalization.

- Cyclization Reactions : Formation of new ring structures that can enhance biological activity.

Mechanism of Action

The mechanism by which ®-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Heterocyclic Ethyl Carboxylates: Structural and Functional Differences

The following table highlights structural and functional differences between the target compound and related heterocyclic esters:

Key Observations :

- Unlike compounds with aryl substituents (e.g., diphenyl or dimethylaminophenyl groups), the target lacks aromaticity beyond its bicyclic framework, which may reduce π-π stacking interactions in biological systems .

- The two ketone groups in the target compound introduce polarity, likely increasing solubility in polar solvents compared to non-ketone analogs .

Stereochemical and Reactivity Comparisons

Evidence from docking studies (e.g., naproxen ethyl ester enantiomers in ) demonstrates that stereochemistry critically affects enzyme interactions. For instance:

- The (S)-naproxen ethyl ester showed a shorter distance (2.7 Å vs. 3.1 Å) between the histidine residue and ester oxygen compared to the (R)-form, suggesting enhanced catalytic efficiency for the (S)-enantiomer .

- By analogy, the (R)-configuration of the target compound may similarly influence its binding to enzymes or receptors, though experimental validation is needed.

Insights :

- The target compound’s low-temperature storage requirements suggest higher sensitivity to degradation compared to thermally stable analogs like the triazolo-pyrimidine derivative .

- Safety data gaps for other compounds limit direct comparisons, but the target’s oral toxicity (H302) underscores the need for careful handling .

Biological Activity

(R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is a synthetic organic compound with a molecular formula of C10H13NO4 and a CAS number of 942603-58-9. This compound belongs to the class of pyrrolidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate can be achieved through various organic synthesis methods. These methods often involve the formation of pyrrolidine derivatives through cyclization reactions involving appropriate precursors. The specific synthetic routes can be tailored based on the desired yield and purity levels .

The biological activity of (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound has shown potential in various pharmacological studies, particularly in its capacity to modulate pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate. For instance, research demonstrated that certain derivatives exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compound's structure-dependence was noted, with modifications leading to varying levels of anticancer efficacy .

Table 1: Anticancer Activity Data

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate | A549 | 100 | 64 |

| Control (Cisplatin) | A549 | 100 | 50 |

| Compound X | A549 | 100 | 78 |

The data indicates that (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate reduced cell viability significantly compared to controls.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Pyrrolidine derivatives are known for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cardiovascular disorders and neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic applications of (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate:

- Case Study on Antitumor Activity : A study involved treating A549 cells with varying concentrations of the compound. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

- Anti-inflammatory Effects : Another investigation assessed the compound's ability to inhibit inflammatory cytokines in vitro. The results suggested that (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate could modulate inflammatory responses effectively.

Q & A

Basic Research Questions

Q. How can the synthesis of (R)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate be optimized for reproducibility in academic settings?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting catalyst loading (e.g., chiral catalysts for enantiomeric purity), solvent polarity (e.g., DMF vs. THF), and temperature (e.g., reflux vs. room temperature) can enhance yield and stereoselectivity. Evidence from analogous pyrrolizine carboxylate syntheses suggests stepwise purification via column chromatography (silica gel, gradient elution) and characterization by / NMR and high-resolution mass spectrometry (HRMS) to validate intermediates .

Q. What experimental protocols are recommended for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Crystallization trials using vapor diffusion (e.g., hexane/ethyl acetate) should precede data collection. Employ the SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve the (R)-configuration and hydrogen-bonding networks. Refinement parameters (R-factor < 0.05) and thermal displacement analysis ensure structural accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Classified as Category 4 for acute toxicity (oral, dermal, inhalation), it requires PPE (gloves, goggles, fume hood) and spill containment protocols. Storage at 2–8°C in airtight containers prevents degradation. Emergency response plans should include activated charcoal for ingestion and immediate decontamination for dermal exposure .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO/LUMO), global hardness (η), and electrophilicity index (ω). These parameters correlate with nucleophilic/electrophilic sites, guiding functionalization strategies. For example, the electron-deficient pyrrolizine core may exhibit preferential reactivity at the 5-dioxo moiety .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) to probe exchange processes. Cross-validate with solid-state IR and computational MD simulations (e.g., AMBER force fields) to reconcile solution vs. crystal-state behaviors .

Q. What mechanistic insights underpin the compound’s participation in heterocyclic ring-forming reactions?

- Methodological Answer : The 2,5-dioxohexahydro-pyrrolizine scaffold likely undergoes [3+2] cycloadditions or Michael additions. Isotopic labeling (-carbonyl) and kinetic studies (Eyring plots) can delineate pathways. For instance, the ethyl carboxylate group may act as a leaving group, enabling nucleophilic displacement at the 7a-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.